molecular formula C7H9ClO2 B1323515 2-Chloro-1-cyclopropylbutane-1,3-dione CAS No. 473924-31-1

2-Chloro-1-cyclopropylbutane-1,3-dione

Cat. No. B1323515
M. Wt: 160.6 g/mol
InChI Key: NUMZQGFCEWHHCX-UHFFFAOYSA-N
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Description

The compound 2-Chloro-1-cyclopropylbutane-1,3-dione is a chlorinated dione with a cyclopropyl group attached. While the provided papers do not directly discuss this compound, they provide insights into similar structures and reactions that can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of chlorinated butane diones, such as 2-Chloro-1-cyclopropylbutane-1,3-dione, may involve strategies similar to those described for related compounds. For instance, the formation of 2-chloro-3-methylbutane from 2-methylbutyl chloroformate involves a 1,3-hydride shift, suggesting that a similar mechanism could be employed in synthesizing the target compound, potentially involving a protonated cyclopropane intermediate . Additionally, the one-pot synthesis of 2,3-dialkyl-1,4-dicyclopropylbutane-1,4-diones using Cp2TiCl2 as a catalyst indicates that transition metal catalysis could be a viable route for synthesizing chlorinated cyclopropyl-containing diones .

Molecular Structure Analysis

The molecular structure of chlorinated diones can be elucidated using computational methods such as ab initio and Density Functional Theory (DFT) calculations. For example, the structure and vibrational frequencies of 3-chloro-pentane-2,4-dione have been investigated, providing a basis for understanding the effects of chlorine substitution on the molecular structure and hydrogen bonding strength . These methods could be applied to 2-Chloro-1-cyclopropylbutane-1,3-dione to predict its structure and properties.

Chemical Reactions Analysis

Chlorinated diones are reactive intermediates that can undergo various chemical reactions. The thermal decomposition of chloroformates, as seen in the formation of 2-chloro-3-methylbutane, suggests that 2-Chloro-1-cyclopropylbutane-1,3-dione could also participate in decomposition reactions that involve shifts and the formation of cyclopropane intermediates . Furthermore, the comparison of dicyclopropylbutane diones in the Paal–Knorr reaction implies that the target compound might be reactive towards forming heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated diones can be inferred from related compounds. The strength of hydrogen bonding, as well as the vibrational frequencies and chemical shifts, can be significantly affected by chlorine substitution, as demonstrated by the comparison between 3-chloro-pentane-2,4-dione and its parent compound . These properties are crucial for understanding the reactivity and potential applications of 2-Chloro-1-cyclopropylbutane-1,3-dione. Additionally, spectrophotometric methods, as used for the determination of bromate with cyclopentane-1,3-dione derivatives, could potentially be adapted for analytical studies of the target compound .

Scientific Research Applications

1. Isostere for Carboxylic Acid Functional Group

Cyclopentane-1,3-diones, with properties similar to 2-Chloro-1-cyclopropylbutane-1,3-dione, have been investigated for their potential as an isostere for the carboxylic acid functional group. These studies suggest that cyclopentane-1,3-diones can effectively substitute for the carboxylic acid functional group, with applications in designing potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).

2. Photocyclization to Flavones

The photochemical behavior of compounds like 2-chloro-substituted 1,3-diarylpropan-1,3-dione, which is structurally similar to 2-Chloro-1-cyclopropylbutane-1,3-dione, has been examined. These compounds can undergo cyclization to flavones, revealing their potential in synthesizing novel organic compounds (Košmrlj & Šket, 2007).

3. Synthesis and Characterization of Metal Complexes

1,3-diones, similar to 2-Chloro-1-cyclopropylbutane-1,3-dione, have been used in the synthesis and characterization of nickel(II)

and copper(II) complexes. These complexes, formed by the reaction of 1,3-diones with metals, have potential applications in the field of inorganic chemistry and materials science. The study demonstrates the versatility of 1,3-diones in forming metal complexes (Bhowmik, Drew, & Chattopadhyay, 2011).

4. Halogenated Enolates Synthesis

Research involving the sequential chlorination/fluorination of aromatic ketones, which are structurally related to 2-Chloro-1-cyclopropylbutane-1,3-dione, has been conducted to synthesize halogenated enolates. These compounds have practical applications in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group (Balaraman, Moskowitz, Liu, & Wolf, 2016).

5. Cyclopentane-1,3-dione Reactions

Studies on the reaction of cyclopentane-1,3-dione, closely related to 2-Chloro-1-cyclopropylbutane-1,3-dione, under specific conditions, have led to the discovery of a variety of unexpected products. This research highlights the complex chemical behavior and potential utility of 1,3-diones in organic synthesis (Mlostoń, Romański, Linden, & Heimgartner, 1999).

6. Synthesis of Nickel(II) and Copper(II) Complexes

The potential of 1,3-diones, similar to 2-Chloro-1-cyclopropylbutane-1,3-dione, in the synthesis of nickel(II) and copper(II) complexes has been explored. This indicates the suitability of 1,3-diones in complexation reactions with transition metals, which could have implications in catalysis and material sciences (Bhowmik, Drew, & Chattopadhyay, 2011).

properties

IUPAC Name

2-chloro-1-cyclopropylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZQGFCEWHHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C1CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620623
Record name 2-Chloro-1-cyclopropylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-cyclopropylbutane-1,3-dione

CAS RN

473924-31-1
Record name 2-Chloro-1-cyclopropylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Bradley, PD de Koning, PS Johnson… - … Process Research & …, 2009 - ACS Publications
The development and implementation of a scaleable process for the manufacture of the nonsteroidal progesterone receptor antagonist 8 is described. Key aspects of the synthesis …
Number of citations: 8 pubs.acs.org

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